4-iodo-1-(pyrrolidin-3-yl)-1H-pyrazole
CAS No.:
Cat. No.: VC18004154
Molecular Formula: C7H10IN3
Molecular Weight: 263.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H10IN3 |
|---|---|
| Molecular Weight | 263.08 g/mol |
| IUPAC Name | 4-iodo-1-pyrrolidin-3-ylpyrazole |
| Standard InChI | InChI=1S/C7H10IN3/c8-6-3-10-11(5-6)7-1-2-9-4-7/h3,5,7,9H,1-2,4H2 |
| Standard InChI Key | QDMLYKGLVGFSOE-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCC1N2C=C(C=N2)I |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of a planar pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) substituted with iodine at position 4. The pyrrolidine ring (a five-membered saturated amine heterocycle) attaches to the pyrazole's 1-position via its 3-carbon atom. Chirality arises from the R-configuration at the pyrrolidine's C3 position in the enantiomerically pure form .
Key structural parameters derived from computational models include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C7H10IN3 | |
| Molecular weight | 263.08 g/mol (free base) | |
| 299.54 g/mol (hydrochloride) | ||
| SMILES notation | C1CNC[C@@H]1N2C=C(C=N2)I | |
| InChIKey | RMFACYVLMIFGJX-OGFXRTJISA-N |
Spectroscopic Characteristics
While experimental spectral data remain unpublished, predicted properties based on analog compounds include:
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1H NMR: Expected signals at δ 7.6–7.8 ppm (pyrazole C3-H), δ 3.2–3.6 ppm (pyrrolidine N-CH2), and δ 2.5–2.9 ppm (pyrrolidine CH2).
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13C NMR: Anticipated peaks for pyrazole carbons (C4-I: ~95 ppm, C3: ~140 ppm) and pyrrolidine carbons (N-CH: ~55 ppm).
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Mass Spectrometry: Molecular ion peak at m/z 263.08 (M+) with characteristic fragments at m/z 136 (pyrrolidinylpyrazole) and m/z 127 (I-containing moiety).
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The hydrochloride salt form is typically synthesized via a two-step protocol :
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N-Alkylation: Reaction of 4-iodopyrazole with (R)-pyrrolidin-3-yl methanesulfonate in acetonitrile at 60°C for 12 hours (yield: 68–72%).
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Salt Formation: Treatment with HCl gas in diethyl ether yields the hydrochloride salt (95% purity by HPLC).
Critical reaction parameters:
| Parameter | Optimal Value |
|---|---|
| Solvent | Anhydrous acetonitrile |
| Temperature | 60°C ± 2°C |
| Reaction time | 12–14 hours |
| Workup | Column chromatography (SiO2, ethyl acetate/hexane) |
Industrial Production Considerations
Scale-up challenges include:
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Iodine Handling: Requires specialized equipment due to iodine's corrosive nature and potential for side reactions.
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Chirality Control: Maintenance of enantiomeric purity during N-alkylation necessitates catalytic asymmetric synthesis or chiral resolution .
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Purification: Large-scale recrystallization from ethanol/water mixtures achieves >99% purity for pharmaceutical applications.
Analytical Characterization Challenges
Stability Considerations
Preliminary stability data indicate:
| Condition | Degradation (% after 30 days) |
|---|---|
| 25°C/60% RH | <5% |
| 40°C/75% RH | 12–18% |
| Light (1.2 million lux) | 22–27% |
Primary degradation pathway: Deiodination to 1-(pyrrolidin-3-yl)-1H-pyrazole, as detected by LC-MS.
Future Research Directions
Priority Investigations
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Pharmacokinetic Profiling: Assess oral bioavailability and blood-brain barrier penetration using in vitro Caco-2/PAMPA models.
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Structure-Activity Relationships: Systematic variation of substituents at pyrazole C3/C5 positions.
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Process Optimization: Develop continuous flow synthesis to improve yield and reduce iodine waste.
| Application | Market Size (2025E) | Growth Rate |
|---|---|---|
| CNS Therapeutics | $98 billion | 6.7% CAGR |
| Antimicrobial Agents | $57 billion | 4.1% CAGR |
| Electronic Materials | $12 billion | 8.9% CAGR |
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